3-(5-bromo-2-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
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Overview
Description
3-(5-bromo-2-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features a thiazole ring fused with an imidazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the bromo and methoxy substituents on the phenyl ring further enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Imidazole Ring: The imidazole ring can be formed by cyclization of the thiazole intermediate with an appropriate diamine.
Introduction of the Bromo and Methoxy Groups: The bromo and methoxy substituents can be introduced via electrophilic aromatic substitution reactions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-2-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, particularly at the bromo and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) for nucleophilic substitution and bromine (Br2) for electrophilic substitution are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromo or methoxy positions.
Scientific Research Applications
3-(5-bromo-2-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromo-2-methoxyphenyl)-1,3-thiazole
- 5-bromo-2-methoxyphenylimidazole
- 3-(5-bromo-2-methoxyphenyl)-1,2,4-thiadiazole
Uniqueness
3-(5-bromo-2-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole is unique due to its fused ring structure, which combines the properties of both thiazole and imidazole rings. This fusion enhances its stability and reactivity, making it a versatile compound for various applications. Additionally, the presence of the bromo and methoxy groups further distinguishes it from other similar compounds by providing unique sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c1-16-11-3-2-8(13)6-9(11)10-7-17-12-14-4-5-15(10)12/h2-3,6-7H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLVZJVHMYUGSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=CSC3=NCCN23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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